molecular formula C10H9FN2O2 B15329204 Methyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate

Methyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate

Cat. No.: B15329204
M. Wt: 208.19 g/mol
InChI Key: ADYSQYVCPRJBGW-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a methyl group at the 2-position, a fluorine atom at the 6-position, and a carboxylate ester group at the 4-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological processes. For example, indazole derivatives have been shown to inhibit kinases such as CHK1 and CHK2, which play a role in cell cycle regulation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

methyl 6-fluoro-2-methylindazole-4-carboxylate

InChI

InChI=1S/C10H9FN2O2/c1-13-5-8-7(10(14)15-2)3-6(11)4-9(8)12-13/h3-5H,1-2H3

InChI Key

ADYSQYVCPRJBGW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)F)C(=O)OC

Origin of Product

United States

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